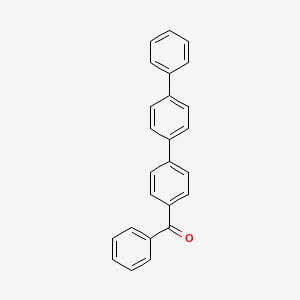
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,4,7,10-Tétraazacyclododécane, 1,4,7-tris((4-méthylphényl)sulfonyl)-10-(méthylsulfonyl)- est un composé organique complexe de formule moléculaire C27H33N3O6S3 Il est connu pour sa structure unique, qui comprend un cycle tétraazacyclododécane substitué par des groupes sulfonyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,4,7,10-Tétraazacyclododécane, 1,4,7-tris((4-méthylphényl)sulfonyl)-10-(méthylsulfonyl)- implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. La réaction nécessite souvent l'utilisation de bases fortes et d'agents sulfonylant pour introduire les groupes sulfonyle à des positions spécifiques sur le cycle tétraazacyclododécane. Les conditions de réaction, telles que la température, le solvant et le temps de réaction, sont soigneusement optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Le processus est conçu pour garantir une qualité et une évolutivité constantes, avec un contrôle strict des paramètres de réaction pour minimiser les impuretés et maximiser le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,4,7,10-Tétraazacyclododécane, 1,4,7-tris((4-méthylphényl)sulfonyl)-10-(méthylsulfonyl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes sulfonyle en thiols ou d'autres formes réduites.
Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes sulfonyle par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols.
Applications de la recherche scientifique
Le 1,4,7,10-Tétraazacyclododécane, 1,4,7-tris((4-méthylphényl)sulfonyl)-10-(méthylsulfonyl)- possède une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination et en catalyse.
Biologie : Le composé est étudié pour son potentiel comme agent chélateur dans les systèmes biologiques.
Médecine : La recherche explore son utilisation dans les systèmes de délivrance de médicaments et comme agent thérapeutique potentiel.
Industrie : Il est utilisé dans la synthèse de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme d'action du 1,4,7,10-Tétraazacyclododécane, 1,4,7-tris((4-méthylphényl)sulfonyl)-10-(méthylsulfonyl)- implique sa capacité à former des complexes stables avec les ions métalliques. Ce processus de chélation est crucial pour ses applications en catalyse et en délivrance de médicaments. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les ions métalliques et les macromolécules biologiques, facilitant divers processus biochimiques.
Applications De Recherche Scientifique
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- involves its ability to form stable complexes with metal ions. This chelation process is crucial for its applications in catalysis and drug delivery. The molecular targets and pathways involved include interactions with metal ions and biological macromolecules, facilitating various biochemical processes.
Comparaison Avec Des Composés Similaires
Composés similaires
1,4,7,10-Tétraazacyclododécane : Le composé parent sans substitutions sulfonyle.
1,4,7,10-Tétraazacyclododécane, 1,4,7-tris((4-méthylphényl)sulfonyl)- : Un composé similaire avec trois groupes sulfonyle mais sans le quatrième groupe méthylsulfonyle.
Unicité
Le 1,4,7,10-Tétraazacyclododécane, 1,4,7-tris((4-méthylphényl)sulfonyl)-10-(méthylsulfonyl)- est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend particulièrement précieux dans les applications nécessitant un contrôle précis de la coordination des ions métalliques et de la réactivité.
Propriétés
Numéro CAS |
99892-20-3 |
|---|---|
Formule moléculaire |
C30H40N4O8S4 |
Poids moléculaire |
712.9 g/mol |
Nom IUPAC |
1,4,7-tris-(4-methylphenyl)sulfonyl-10-methylsulfonyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C30H40N4O8S4/c1-25-5-11-28(12-6-25)44(37,38)32-19-17-31(43(4,35)36)18-20-33(45(39,40)29-13-7-26(2)8-14-29)22-24-34(23-21-32)46(41,42)30-15-9-27(3)10-16-30/h5-16H,17-24H2,1-4H3 |
Clé InChI |
RJMQVHXXWWNHDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)
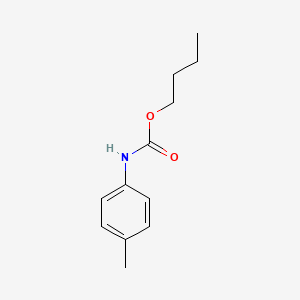


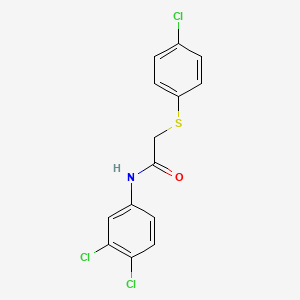

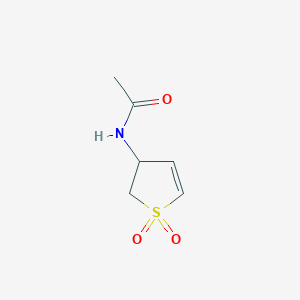


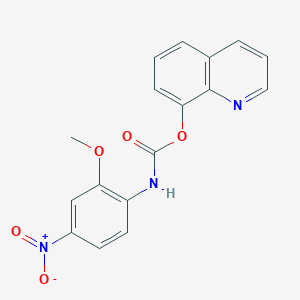

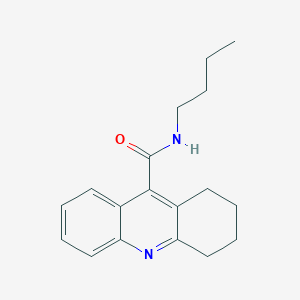
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
